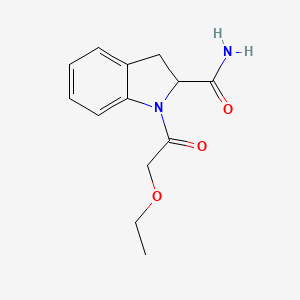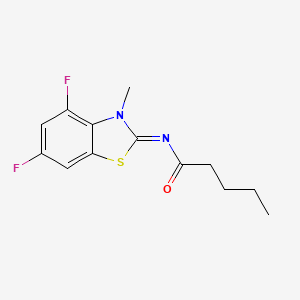
methyl 4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, a carbamoyl group, and a benzoate group. Tetrahydrofuran is a commonly used solvent in organic chemistry, while pyrazole is a basic aromatic ring that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydrofuran and pyrazole rings would contribute to the rigidity of the molecule, while the carbamoyl and benzoate groups could participate in various types of intermolecular interactions .Aplicaciones Científicas De Investigación
Hydrogen-bonded Structures and Crystal Engineering
In the field of crystallography, the compound has shown intriguing properties in forming hydrogen-bonded structures. For instance, studies have revealed complex sheets and chains formed by hydrogen bonding in related methyl benzoate derivatives. These structures are characterized by combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds, leading to various supramolecular arrangements, including sheets of edge-fused rings and polarized molecular-electronic structures (Portilla et al., 2007). Such findings are essential for understanding and designing crystal structures with specific properties, which could be leveraged in materials science and nanotechnology.
Synthesis and Reactivity
In synthetic chemistry, the reactivity and transformation of compounds similar to methyl 4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate have been explored, providing insights into their chemical behavior. For instance, the stereochemistry of Grignard reactions on certain keto esters has been studied, revealing the effects of solvent and reactant changes on the product formation. This research is crucial for developing synthetic methodologies and understanding reaction mechanisms (Colantoni et al., 1978).
Catalysis and Polymerization
Research has also delved into the catalytic applications of compounds with similar structures. For example, studies have shown the efficiency of certain catalysts in synthesizing tetrahydrobenzo[b]pyran derivatives, highlighting the method's advantages such as mild conditions and high yields (Balalaie et al., 2007). This work is significant for the development of new catalytic processes and the synthesis of valuable chemical entities.
Antimicrobial Properties
Investigations into the antimicrobial activities of related pyrazole derivatives have led to the synthesis of novel compounds with potential biological applications. These studies involve the synthesis of derivatives and their evaluation against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Siddiqui et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
methyl 4-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-17-19(9-13)14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRYIXNUWJQJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

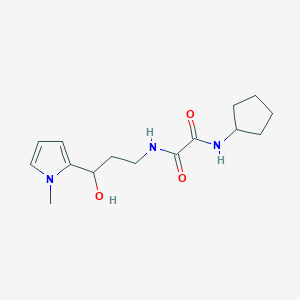
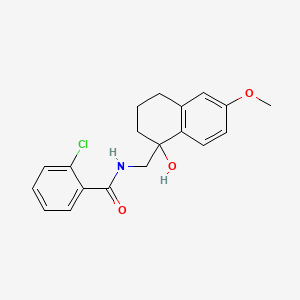
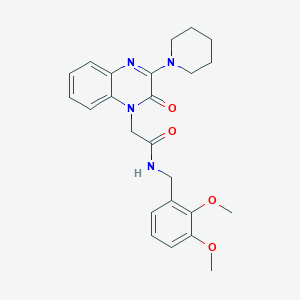

![Methyl 4-methyl-2-[({[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B2570930.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2570931.png)
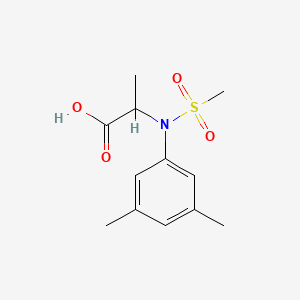
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)
